N-(4-CHLOROPHENYL)-2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound characterized by the presence of chlorophenyl and methoxy-methylbenzenesulfonamido groups
Preparation Methods
The synthesis of N-(4-CHLOROPHENYL)-2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core structure, followed by the introduction of functional groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
N-(4-CHLOROPHENYL)-2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways or chemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to N-(4-CHLOROPHENYL)-2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE include other chlorophenyl and sulfonamido derivatives These compounds may share similar chemical properties but differ in their specific functional groups and applications
Properties
IUPAC Name |
2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-15-3-12-20(30-2)21(13-15)31(28,29)26(19-10-6-17(24)7-11-19)14-22(27)25-18-8-4-16(23)5-9-18/h3-13H,14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXKRAHEGMLUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.